Positional Isomer Differentiation: 7-Methoxy vs. 6-Methoxy Anti-TMV Activity in Arylbenzofurans
In a direct comparison of isolated 2-arylbenzofurans from Lavandula angustifolia, the 7-methoxy-3-methylbenzofuran derivatives (Compounds 1 and 2) demonstrated higher anti-tobacco mosaic virus (anti-TMV) activity than the 6-methoxy positional isomer (Compound 3). The 7-methoxy substitution appears to be a superior antiviral motif compared to the 6-methoxy variant [1].
| Evidence Dimension | Anti-TMV activity (inhibition rate) |
|---|---|
| Target Compound Data | 7-methoxy-3-methylbenzofuran derivatives: Inhibition rates of 38.2% and 35.2% (Compounds 1 and 2). |
| Comparator Or Baseline | 6-methoxy-3-methylbenzofuran derivative: Inhibition rate of 34.0% (Compound 3). Positive control (Ningnanmycin). |
| Quantified Difference | The 7-methoxy derivatives exhibited up to 4.2 percentage points higher inhibition than the 6-methoxy derivative. |
| Conditions | Anti-TMV assay using the half-leaf method on Nicotiana tabacum L. plants at a concentration of 20 microM. |
Why This Matters
For scientists isolating or synthesizing antiviral candidates, choosing the 7-methoxy scaffold over the 6-methoxy isomer offers a demonstrable gain in anti-TMV potency, making it the preferred core for developing plant virus inhibitors.
- [1] Nascimento, I., et al. (2016). Three new arylbenzofurans from Lavandula angustifolia and their bioactivities. Phytochemistry Letters, 19, 60-63. View Source
